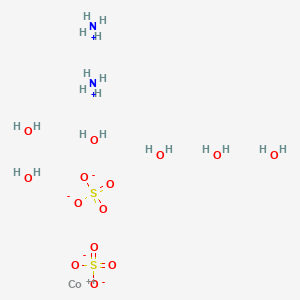
(4-Butylphenyl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
Recent literature highlights the synthesis of (4-Butylphenyl)acetic acid and related compounds, focusing on the methodologies employed to achieve these chemical structures. A notable method reviewed involves the Suzuki reaction, which has been applied to the synthesis of 4-biphenylacetic acid, showcasing the adaptability and effectiveness of this approach in synthesizing (4-Butylphenyl)acetic acid derivatives (Xie Wen-n, 2014).
Molecular Structure Analysis
The molecular structure of (4-Butylphenyl)acetic acid and its analogs has been elucidated through spectroscopic methods and computational studies. High-resolution magnetic resonance spectra and ab initio calculations have provided insights into the conformation of these compounds, revealing the complexity and specificity of their molecular structures (R. Issac & J. Tierney, 1996).
Chemical Reactions and Properties
The chemical behavior of (4-Butylphenyl)acetic acid involves a variety of reactions and properties, including its role as a precursor in the synthesis of other chemical entities. Its reactivity and interaction with other compounds under different conditions have been a subject of study, contributing to the understanding of its potential applications in chemical synthesis and industrial processes.
Physical Properties Analysis
The physical properties of (4-Butylphenyl)acetic acid, such as solubility, melting point, and boiling point, are critical for its handling and application in different domains. Research on related compounds has provided comparative insights into the physical behavior of (4-Butylphenyl)acetic acid, guiding its practical use and management (P. Pal & Jayato Nayak, 2017).
Wissenschaftliche Forschungsanwendungen
-
Drought Stress Tolerance in Plants
- Application : Acetic acid plays an essential role in conferring tolerance to water deficit stress in plants .
- Method : Acetic acid mediates drought stress tolerance via networks involving phytohormones, genes, and chromatin regulation .
- Results : This mechanism has great potential for solving the global food crisis and preventing desertification caused by global warming .
-
Synthesis of Liquid Crystal Polymer (LCP)
- Application : The LCP known as Vectra is synthesized by acidolysis of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid .
- Method : The acidolysis mechanism for LCP polycondensation is a complex blend of mechanisms .
- Results : The synthesis of LCPs like Vectra involves a complex blend of mechanisms, including ketene loss leading to phenolic ends, and decarboxylation providing phenyl ester ends .
-
Synthesis of Ultra-Bright Lanthanide-Doped β-NaYF4 Nano-Bioprobes
- Application : Acetic acid is used in the synthesis of ultra-bright lanthanide-doped β-NaYF4 nano-bioprobes .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
Overcoming Drought Crisis in Plants
- Application : Acetic acid is found to play an essential role in conferring tolerance to water deficit stress in plants .
- Method : Acetic acid mediates drought stress tolerance via networks involving phytohormones, genes, and chromatin regulation .
- Results : This mechanism has potential for solving the global food crisis and preventing desertification caused by global warming .
-
- Application : Acetic acid is used in the preparation of metal acetates, which are used in some printing processes .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
Production of Volatile Organic Esters
- Application : Acetic acid is used in the production of volatile organic esters, which are widely used as solvents for resins, paints, and lacquers .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
- Application : Acetic acids, specifically auxins, influence a number of physiological and developmental processes in plants .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
Food Preparation/Production and Co-production of Vinegar and Electricity
- Application : Acetic acid is used in food preparation/production and the co-production of vinegar and electricity through fermentation .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
- Application : Acetic acid bacteria are used in various processes including the production of acids, ketones, polysaccharides, and others .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
Eigenschaften
IUPAC Name |
2-(4-butylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)9-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMLIKBAVUPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364826 | |
| Record name | (4-butylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butylphenyl)acetic acid | |
CAS RN |
14377-19-6 | |
| Record name | 4-Butylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14377-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-butylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-butylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)






![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)

